N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 887224-92-2
Cat. No.: VC6426219
Molecular Formula: C27H21FN2O5
Molecular Weight: 472.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887224-92-2 |
|---|---|
| Molecular Formula | C27H21FN2O5 |
| Molecular Weight | 472.472 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H21FN2O5/c1-16-2-8-22-20(12-16)27(33)21(26(32)17-3-5-18(28)6-4-17)14-30(22)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) |
| Standard InChI Key | FVNCBNSWODJPRT-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The systematic name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide delineates its structure unambiguously:
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Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin group attached via an amide bond at the 6-position .
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Quinoline core: A 6-methyl-4-oxo-1,4-dihydroquinolin-1-yl subunit, functionalized at the 3-position with a 4-fluorobenzoyl group.
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Acetamide linker: A two-carbon chain connecting the benzodioxin and quinoline subunits.
Table 1: Comparative Molecular Properties of Related Acetamides
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves convergent routes:
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Benzodioxin-6-amine preparation: Starting from catechol derivatives, cyclization with dibromoethane yields 2,3-dihydro-1,4-benzodioxin-6-amine, as demonstrated in related syntheses .
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Quinoline subunit functionalization: Friedel-Crafts acylation introduces the 4-fluorobenzoyl group to 6-methyl-4-oxo-1,4-dihydroquinoline, followed by N-alkylation with bromoacetate .
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Amide coupling: Condensation of the quinoline-acetic acid derivative with benzodioxin-6-amine using carbodiimide reagents (e.g., EDC/HOBt) .
Key Challenges
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Regioselectivity: Ensuring acylation occurs exclusively at the quinoline 3-position requires directing groups or protective strategies.
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Steric hindrance: Bulky substituents on both subunits may impede coupling efficiency, necessitating high-temperature or microwave-assisted conditions .
Physicochemical Properties
Solubility and Lipophilicity
Analogous benzodioxin acetamides exhibit logP values of 2.1–3.5, suggesting moderate lipophilicity . Aqueous solubility is likely limited (<10 µg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers.
Spectral Characterization
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: Expected signals include:
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IR: Strong absorptions at 1680 cm (amide C=O) and 1650 cm (quinolin-4-one) .
Biological Activity and Mechanisms
Target Prediction
Structural analogs suggest dual activity:
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Kinase inhibition: Quinoline-4-one derivatives target EGFR and VEGFR-2 .
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GPCR modulation: Benzodioxin acetamides exhibit affinity for serotonin (5-HT) and adrenergic receptors .
In Vitro Efficacy
While no direct data exists, related compounds show:
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Anticancer activity: IC = 0.8–5 µM against MCF-7 and A549 cells .
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Anti-inflammatory effects: 60–70% COX-2 inhibition at 10 µM .
Applications in Drug Discovery
Oncology
Quinoline-4-one cores are privileged structures in kinase inhibitor development (e.g., lapatinib analogs) .
Central Nervous System Disorders
Benzodioxin moieties enhance blood-brain barrier penetration, supporting potential use in neurodegenerative diseases .
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